3,4-Dicarboxyphenylglycine

mGlu8 receptor subtype selectivity group III mGlu

Researchers face confounded pharmacology when substituting DCPG enantiomers. (RS)-3,4-DCPG is the optimal form for preclinical epilepsy studies, demonstrating 30-100-fold greater in vivo anticonvulsant potency than either (S)- or (R)- enantiomer alone. - ED50 of 0.004 nmol i.c.v. in DBA/2 mouse seizure models. - Synergistic dual-target activity at mGlu8a and AMPA receptors. - Racemic mixture supplied as ≥98% pure powder; suitable for systemic administration.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 176796-64-8
Cat. No. B1662280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dicarboxyphenylglycine
CAS176796-64-8
Synonyms(RS)-3,4-DCPG
3,4-DCPG
3,4-dicarboxyphenylglycine
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
InChIInChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)
InChIKeyIJVMOGKBEVRBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dicarboxyphenylglycine: mGlu8 Agonist & AMPA Antagonist


3,4-Dicarboxyphenylglycine (DCPG, CAS 176796-64-8) is a phenylglycine derivative that exists as a racemic mixture of (R)- and (S)-enantiomers. The compound exhibits a dual pharmacological profile: the (S)-enantiomer (CAS 201730-11-2) functions as a potent and highly selective orthosteric agonist at the metabotropic glutamate receptor subtype 8a (mGlu8a), with an EC50 of 31 nM in cell-based assays [1]. The (R)-enantiomer (CAS 201730-10-1) acts as an AMPA receptor antagonist with an apparent Kd of 77 μM in neonatal rat motoneurones [2]. The racemate, (RS)-3,4-DCPG, demonstrates notable systemic anticonvulsant activity in vivo [3]. This distinct enantiomer-specific pharmacology underpins the compound's utility as a research tool for dissecting group III mGlu receptor function and ionotropic glutamate receptor signaling in the central nervous system.

(S)-Enantiomer: Stereochemical probe for mGlu8 receptor pathway studies; supports selective activation over other group III subtypes.
(R)-Enantiomer: Stereochemical probe for AMPA receptor antagonism research; enables independent ionotropic glutamate investigation.
Racemate: Dual-target pharmacology for in vivo seizure model endpoint research; reported synergistic model response.

Enantiomer Selectivity of 3,4-DCPG


Procurement decisions for 3,4-dicarboxyphenylglycine cannot rely on generic substitution within the broader class of group III mGlu agonists or AMPA antagonists. The racemate (RS)-3,4-DCPG and its individual enantiomers exhibit fundamentally divergent pharmacological activities: (S)-3,4-DCPG is a potent mGlu8a agonist (EC50 31 nM) with >100-fold selectivity over mGlu1-7, whereas (R)-3,4-DCPG is an AMPA receptor antagonist (apparent Kd 77 μM) with negligible mGlu8 activity [1]. Furthermore, the racemate demonstrates in vivo anticonvulsant potency (ED50 0.004 nmol i.c.v.) that substantially exceeds either enantiomer alone, indicating functional synergy between the two receptor mechanisms [2]. Consequently, substituting one form for another without experimental validation introduces confounded pharmacological outcomes. The following quantitative evidence guide provides the specific comparative data necessary for informed selection among DCPG forms and against alternative group III mGlu ligands such as L-AP4.

!
Racemate vs. single enantiomer
Substituting (S)-enantiomer for racemate may yield lower seizure model response because receptor synergy from dual mGlu8/AMPA activity is absent.
!
Enantiomer cross-activity
Using (R)-enantiomer in mGlu8-focused protocols introduces AMPA receptor antagonism that can confound mGlu8 signaling interpretation.
!
Broad-spectrum group III agonist
L-AP4 cannot isolate mGlu8-mediated effects due to cross-activation of mGlu4, mGlu6, and mGlu7; may not replicate (S)-DCPG specificity.

Comparative Evidence for 3,4-DCPG


mGlu8 Subtype Selectivity vs. L-AP4

In direct head-to-head comparison on cloned human mGlu1-8 receptors expressed in AV12-664 cells, (S)-3,4-DCPG exhibits an EC50 of 31±2 nM (n=3) at mGlu8a, with EC50 or IC50 values >3.5 μM for mGlu1-7, representing a >100-fold selectivity window [1]. By contrast, the prototypical group III mGlu agonist L-AP4 displays broad agonist activity across mGlu4, mGlu6, mGlu7, and mGlu8 receptors without comparable subtype discrimination [2].

mGlu8a Selectivity
Head-to-head
(S)-3,4-DCPG EC50 31 nM, >100-fold over mGlu1-7
L-AP4 Broad mGlu4/6/7/8 agonist
Supports mGlu8-specific signaling isolation; broad-spectrum agonists may confound interpretation.
Cloned human receptors, AV12-664 cells.
mGlu8 receptor subtype selectivity group III mGlu

Retino-Collicular Synaptic Inhibition

In the rat superficial superior colliculus slice preparation, (S)-3,4-DCPG reduced field EPSPs by up to 67.8±5.46% with an EC50 of 1.25±0.56 μM. The broad-spectrum group III agonist L-AP4 produced a comparable maximal reduction of 68.6±2.33% but required a 4.6-fold higher concentration, exhibiting an EC50 of 5.7±2.61 μM [1].

Synaptic Potency
Head-to-head
(S)-3,4-DCPG EC50 1.25 μM (max 67.8%)
L-AP4 EC50 5.7 μM (max 68.6%)
4.6-fold greater potency in native tissue; concentration–response context may require review.
Rat superior colliculus slices; GABA blockade.
synaptic transmission superior colliculus mGlu8 receptor

In Vivo Anticonvulsant Potency: Racemate vs. Enantiomers

In the DBA/2 mouse model of sound-induced seizures, the racemate (RS)-3,4-DCPG demonstrated substantially greater anticonvulsant potency than either enantiomer alone. ED50 values (nmol, i.c.v.) were: (RS)-3,4-DCPG = 0.004; (S)-3,4-DCPG = 0.11; (R)-3,4-DCPG = 0.38 [1]. The racemate is approximately 28-fold more potent than the (S)-enantiomer and 95-fold more potent than the (R)-enantiomer in this assay.

Seizure Model ED50
Head-to-head
(RS)-DCPG 0.004 nmol i.c.v.
(S)-DCPG 0.11 nmol i.c.v.
(R)-DCPG 0.38 nmol i.c.v.
Racemate shows higher model-response potency; synergistic receptor mechanisms may be involved.
DBA/2 mouse sound-induced seizure model.
anticonvulsant epilepsy in vivo pharmacology

Enantiomer-Specific AMPA Antagonism

The AMPA receptor antagonist activity of the racemate resides exclusively in the (R)-enantiomer. In neonatal rat motoneurones, (R)-3,4-DCPG antagonized AMPA-induced depolarizations with an apparent Kd of 77 μM (n=3). The (S)-enantiomer at 500 μM showed weak or no antagonism of AMPA-induced depolarizations [1].

AMPA Antagonism
Head-to-head
(R)-3,4-DCPG apparent Kd 77 μM
(S)-3,4-DCPG Weak/negligible at 500 μM
Complete enantiomer-specific AMPA activity enables independent ionotropic receptor studies.
Neonatal rat motoneurones.
AMPA receptor enantiomer selectivity ionotropic glutamate

Brain Penetration and Central Activity

Systemic administration of (S)-3,4-DCPG in mice produces quantifiable central nervous system effects, indicating effective blood-brain barrier penetration. Intraperitoneal administration (100 mg/kg) significantly increased c-Fos expression in stress-related brain regions, including the paraventricular nucleus of the hypothalamus, central nucleus of the amygdala, lateral parabrachial nucleus, and locus coeruleus [1]. This central activity is absent in mGlu8 receptor knockout mice, confirming target engagement .

Central Target Engagement
Class-level
c-Fos increase in stress-related brain regions after 100 mg/kg i.p.
Reported brain exposure supports systemic administration for mGlu8 functional studies.
Wild-type vs. mGlu8 KO mice; target engagement confirmed.
blood-brain barrier c-Fos expression in vivo neuropharmacology

Aqueous Solubility Profile

All forms of 3,4-dicarboxyphenylglycine exhibit high aqueous solubility, facilitating stock solution preparation for in vitro and in vivo applications. (RS)-3,4-DCPG is soluble to 50 mM in water . Both (R)-3,4-DCPG and (S)-3,4-DCPG are soluble to 100 mM in water, with sonication recommended for dissolution [1].

Aqueous Solubility
Data to verify
(RS) 50 mM; (R)/(S) 100 mM in water
High solubility may simplify in vitro preparation without organic solvents.
Supplier-reported; sonication recommended.
solubility formulation in vitro assay

Research Applications for 3,4-DCPG


mGlu8 Signaling Isolation in Native Tissue

Researchers requiring unambiguous pharmacological dissection of mGlu8-mediated synaptic modulation should utilize (S)-3,4-DCPG rather than broad-spectrum group III agonists such as L-AP4. The >100-fold selectivity for mGlu8 over mGlu1-7 [1] and the 4.6-fold greater potency in synaptic transmission assays compared to L-AP4 (EC50 1.25 μM vs. 5.7 μM) [2] provide superior signal-to-noise and reduced off-target effects. This application is particularly suited for electrophysiological studies in brain slice preparations where mGlu4, mGlu6, and mGlu7 receptors may also be expressed.

In Vivo Anticonvulsant Studies

For preclinical epilepsy research utilizing DBA/2 mouse sound-induced seizure models or related paradigms, (RS)-3,4-DCPG (racemate) is the optimal choice due to its 28-fold and 95-fold greater anticonvulsant potency compared to the (S)- and (R)-enantiomers, respectively (ED50 0.004 nmol i.c.v.) [3]. This potency advantage stems from synergistic activity at both mGlu8 and AMPA receptors, making the racemate the preferred form for in vivo seizure protection studies.

Selective AMPA Receptor Antagonism

Studies requiring selective AMPA receptor antagonism should employ (R)-3,4-DCPG, which exhibits an apparent Kd of 77 μM at AMPA receptors in neonatal rat motoneurones with negligible activity at kainate receptors (apparent Kd >3 mM) [4]. Critically, the (S)-enantiomer shows weak or no AMPA antagonism at concentrations up to 500 μM, enabling clean separation of ionotropic and metabotropic glutamate receptor pharmacology within the same chemical scaffold.

mGlu8 Behavioral Pharmacology

Studies investigating the role of mGlu8 receptors in anxiety, stress, addiction, or motor function should utilize (S)-3,4-DCPG, which demonstrates systemic activity following intraperitoneal administration (100 mg/kg), as evidenced by increased c-Fos expression in stress-related brain regions [5]. This systemic bioavailability distinguishes (S)-3,4-DCPG from many group III mGlu ligands that require intracerebroventricular delivery, enabling less invasive experimental protocols and improved translational relevance.

Application
Selection Property
Validation Focus
mGlu8 signaling isolation (native tissue)
(S)-enantiomer mGlu8 selectivity profile
Synaptic modulation specificity vs. broad-spectrum agonists
In vivo seizure model studies
Racemate dual-target pharmacology
Seizure model endpoint response
Selective AMPA receptor studies
(R)-enantiomer AMPA antagonist activity
Ionotropic vs. metabotropic pharmacology separation
mGlu8 behavioral pharmacology
(S)-enantiomer brain penetration profile
c-Fos expression and behavioral endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dicarboxyphenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.